7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the triazino-purine dione family, characterized by a fused heterocyclic core combining triazine and purine moieties. Its structure includes a 7,9-dimethyl substitution on the purine ring, a phenyl group at position 3, and a 2-(piperidin-1-yl)ethyl chain at position 1. These substituents likely influence its pharmacokinetic and pharmacodynamic properties, such as solubility, receptor binding affinity, and metabolic stability.
Properties
IUPAC Name |
7,9-dimethyl-3-phenyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-25-19-18(20(30)26(2)22(25)31)28-15-17(16-9-5-3-6-10-16)24-29(21(28)23-19)14-13-27-11-7-4-8-12-27/h3,5-6,9-10H,4,7-8,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMNCEOSELISLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCN4CCCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7,9-Dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound that belongs to the class of triazino-purine derivatives. This compound has garnered attention due to its potential pharmacological properties. This article reviews its biological activity, focusing on various studies that highlight its therapeutic potentials.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, including antimicrobial, anticancer, and neuropharmacological effects. Below are detailed findings from diverse studies.
Antimicrobial Activity
Research indicates that derivatives of triazino compounds exhibit significant antimicrobial properties. In one study involving a series of synthesized triazino derivatives similar to the compound , several exhibited moderate to good activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazino compounds have also shown promise in cancer therapy. A recent investigation demonstrated that certain triazino derivatives induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound under study may share these properties due to its structural similarities with other known anticancer agents .
| Cell Line | Compound Effect | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | Induces apoptosis | |
| HeLa (Cervical Cancer) | Cell cycle arrest |
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological effects. Compounds containing piperidine rings have been studied for their ability to modulate neurotransmitter systems. Preliminary studies indicate that the compound may exhibit anxiolytic and antidepressant-like activities in animal models .
Case Studies
Several case studies have highlighted the efficacy of triazino derivatives in clinical settings:
-
Case Study 1: Antimicrobial Efficacy
- Objective : Evaluate the antimicrobial activity of synthesized triazino derivatives.
- Method : In vitro testing against various bacterial strains.
- Findings : The study found that certain modifications enhanced antibacterial potency significantly.
-
Case Study 2: Cancer Cell Line Study
- Objective : Assess the anticancer effects on human cancer cell lines.
- Method : Treatment with varying concentrations of the compound.
- Findings : Notable reduction in cell viability was observed at higher concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Molecular Properties and Bioactivity
- Lipophilicity and Solubility : The target compound’s piperidine-ethyl chain may enhance membrane permeability compared to analogs with phenylpiperazine () or chlorophenyl groups (), which could increase hydrophobicity .
- Receptor Binding: Piperidine and piperazine substituents are common in adenosine A2A receptor antagonists (e.g., preladenant analogs). The target compound’s piperidine chain may offer selectivity over ’s phenylpiperazine, which could engage off-target serotonin receptors .
- Metabolic Stability : Methyl groups at positions 7 and 9 (shared with ) may reduce oxidative metabolism compared to unmethylated purine diones like theophylline .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound likely shares moderate similarity (0.6–0.7 range) with and due to the shared triazino-purine core. Lower similarity (0.3–0.4) is expected with simpler purine diones like theophylline .
Research Implications
- Structure-Activity Relationships (SAR) : The ethyl-piperidine chain in the target compound may improve CNS penetration compared to piperazine analogs (), making it a candidate for neurodegenerative disease research.
- Synthetic Feasibility: and highlight methods for introducing substituents (e.g., alkylation, cyano groups) that could guide the synthesis of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
